XEN 103

描述

XEN103 is a potent and selective Stearoyl-CoA Desaturase-1 inhibitor.

科学研究应用

青光眼治疗

XEN 103,也称为 XEN 凝胶支架,是一种用于微创青光眼手术 (MIGS) 的器械。 它构建了一种新型的结膜下外部过滤通路,通过由创新型交联材料制成的微过滤器管进行房水外流 .

开角型青光眼 (OAG): XEN 凝胶支架已被引入作为一种更安全、创伤更小的降低开角型青光眼 (OAG) 患者眼压 (IOP) 的手段 . 已对 XEN 支架在 OAG 患者中的临床数据有效性和安全性进行了综述 .

假性剥脱性或色素性青光眼: This compound 也用于治疗假性剥脱性或色素性青光眼 . XEN 在治疗这些类型青光眼方面的疗效已得到证实和阐明 .

难治性青光眼: This compound 用于治疗难治性青光眼 . XEN 在治疗这种类型青光眼方面的疗效还有待证实和阐明 .

与其他治疗方法的比较

小梁切除术: XEN 植入物与小梁切除术相比,具有更好的安全性,且降压效果相似 . 然而,与小梁切除术相比,XEN 植入导致更高的需要穿刺率 .

白内障-XEN 手术: 在手术后眼压方面,XEN 手术与白内障-XEN 手术之间没有发现显著差异 . 然而,与仅 XEN 组相比,白内障-XEN 组的抗青光眼药物数量(在发表偏倚校正后)和滤泡穿刺率更低 .

未来展望

讨论了 XEN 支架的当前挑战和未来展望,例如其在脆弱或高度近视患者中的应用 . 在 XEN 广泛应用之前,迫切需要进一步研究,研究 XEN 对非欧洲民族,特别是亚洲人的并发症 .

作用机制

Target of Action

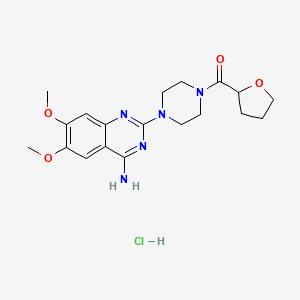

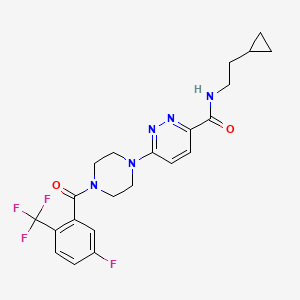

XEN 103, also known as N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a microsomal enzyme that catalyzes the biosynthesis of monounsaturated fatty acids from saturated acyl-CoAs .

Mode of Action

This compound acts as a potent inhibitor of SCD1 . It blocks the activity of SCD1 in HepG2 cells with an IC50 of 12 nM .

Biochemical Pathways

The inhibition of SCD1 by this compound affects the biosynthesis of monounsaturated fatty acids, specifically introducing cis-double bonds in the Δ9 position . This alteration in the lipid metabolism pathway can lead to various downstream effects, including changes in cell membrane fluidity and function.

Pharmacokinetics

It’s noted that this compound exhibits potent inhibitory activity in both microsomal preparations and cultured cells , suggesting it has good cellular permeability

Result of Action

The inhibition of SCD1 by this compound has been shown to induce pronounced sebaceous gland atrophy in mouse skin . This suggests that this compound could potentially be used for the treatment of conditions associated with sebaceous gland hyperactivity, such as acne .

Action Environment

The effect of this compound is localized to the area of application, with no significant reduction in the number of sebaceous glands at skin areas distant from the treated sites . This indicates that the compound’s action, efficacy, and stability may be influenced by the local environment, including factors such as the presence of androgens .

属性

IUPAC Name |

N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F4N5O2/c23-15-3-4-17(22(24,25)26)16(13-15)21(33)31-11-9-30(10-12-31)19-6-5-18(28-29-19)20(32)27-8-7-14-1-2-14/h3-6,13-14H,1-2,7-12H2,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZSSLLJQUFMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

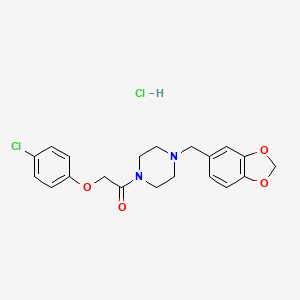

Canonical SMILES |

C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

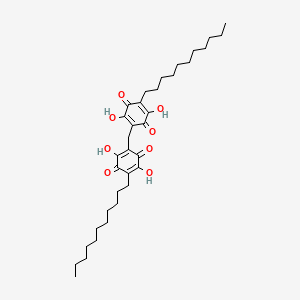

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

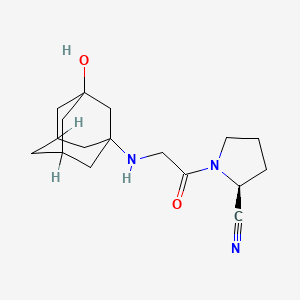

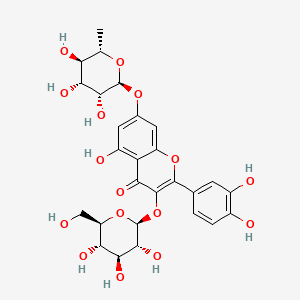

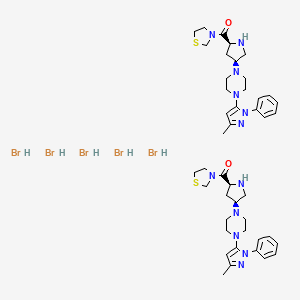

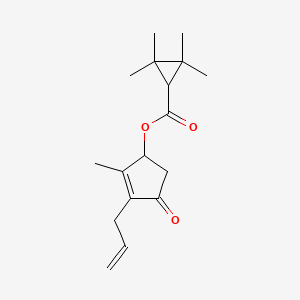

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)